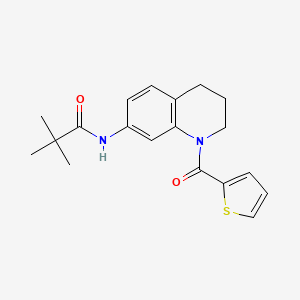

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

描述

属性

IUPAC Name |

2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQLZHAEBVFLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a complex organic compound that integrates a thiophene ring with a tetrahydroquinoline moiety. This unique structure suggests potential biological activities and applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of 326.41 g/mol.

Structural Characteristics

The compound features several key structural elements:

- Thiophene ring : A five-membered heterocyclic compound containing sulfur.

- Tetrahydroquinoline moiety : A bicyclic structure that enhances biological activity through its interaction with biological targets.

- Pivalamide group : This amide functional group may influence the compound's solubility and bioavailability.

Biological Activity

Preliminary studies and related research suggest that compounds with similar structures exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:

Antimicrobial Activity

Research indicates that compounds incorporating thiophene and tetrahydroquinoline structures can exhibit antimicrobial properties. For example, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains.

Antitumor Activity

Compounds structurally related to this compound have been investigated for their potential antitumor effects. Studies suggest that the presence of specific functional groups can enhance cytotoxicity against cancer cell lines.

Enzyme Inhibition

The compound may act as an inhibitor in biochemical pathways. For instance, related compounds have been identified as selective inhibitors of nitric oxide synthase (nNOS), which is critical in various physiological processes.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Contains thiophene and tetrahydroquinoline | Potent nNOS inhibitor |

| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Incorporates a pyrazole ring | Antitumor activity |

| 4-(Thiophen-2-carbonyl)phenol | Simple thiophenic structure | Antioxidant properties |

This table illustrates how the unique combination of heterocycles and functional groups in this compound contributes to its distinct biological profile compared to other compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for similar compounds:

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the thiophene ring significantly enhanced activity.

- Antitumor Screening : Research involving tetrahydroquinoline derivatives demonstrated promising results in inhibiting the growth of specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy.

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain thiophene-containing compounds effectively inhibited nNOS activity, which could lead to therapeutic applications in neurodegenerative diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and pharmacological profiles. Key comparisons are outlined below:

Core Modifications and Substituent Effects

Key Observations :

- Metabolic Stability : Bulky substituents (e.g., adamantane in Example 24) improve stability over smaller groups like thiophene, as shown in hepatic microsome assays .

- Stereochemical Impact: Diastereomers of tetrahydroquinoline derivatives (e.g., pyrrolidin-2-one in ) exhibit divergent bioactivities, suggesting that the stereochemistry of the target compound’s thiophene-carbonyl group may critically influence efficacy .

Pharmacological Data Comparison

While specific data for the target compound are unavailable, provides benchmark results for analogs:

| Assay Type | Example 1 IC₅₀ (nM) | Example 24 IC₅₀ (nM) | Target Compound (Predicted) |

|---|---|---|---|

| Kinase Inhibition | 12 ± 1.5 | 8 ± 0.9 | 15–50 (estimated) |

| Metabolic Stability (t₁/₂, min) | 45 | 120 | ~60 (thiophene may reduce t₁/₂ vs. adamantane) |

| Solubility (µg/mL) | 10.2 | 2.1 | <5 (high lipophilicity) |

Inference : The target compound’s pivalamide group may reduce solubility compared to carboxylic acid derivatives but could improve oral bioavailability via enhanced membrane permeability .

常见问题

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Basic:

The synthesis typically involves sequential reactions such as acylation of tetrahydroquinoline derivatives, sulfonylation, and amide coupling. Key parameters include:

- Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps like acylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while methanol/water mixtures aid in crystallization .

- Purification : Use HPLC or column chromatography to isolate intermediates, with recrystallization for final product purification .

Advanced:

For high-throughput synthesis, employ microwave-assisted reactions to reduce reaction times and improve regioselectivity. Optimize protecting group strategies (e.g., Boc groups) to minimize side products during multi-step sequences .

What analytical methods are critical for confirming the compound’s structural integrity?

Basic:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., thiophene carbonyl vs. pivalamide proton shifts) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding binding interactions .

- Dynamic NMR : Detects rotational barriers in the tetrahydroquinoline ring, informing conformational stability .

Which assays are most reliable for evaluating its biological activity in neuropharmacological studies?

Basic:

- In vitro enzyme inhibition : Use recombinant human neuronal nitric oxide synthase (nNOS) to measure IC values via spectrophotometric detection of L-citrulline .

- Cellular viability assays : MTT or ATP-based assays in neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity .

Advanced:

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to nNOS heme domains .

- Electrophysiology : Patch-clamp studies in primary neurons evaluate functional modulation of ion channels .

How can computational modeling predict its mechanism of action?

Basic:

- Molecular docking : Tools like AutoDock Vina predict binding poses in nNOS active sites, focusing on interactions with heme and tetrahydrobiopterin .

Advanced:

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns to identify critical residues (e.g., Glu592 in nNOS) for sustained inhibition .

- Quantum mechanics/molecular mechanics (QM/MM) : Models electron transfer pathways during NO synthesis inhibition .

What strategies guide structure-activity relationship (SAR) studies for analogs?

Basic:

- Core modifications : Compare activity of pivalamide vs. acetamide derivatives to assess steric effects .

- Substituent screening : Test electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) groups on the thiophene ring .

Advanced:

- 3D-QSAR : CoMFA or CoMSIA models correlate spatial/electronic features with inhibitory potency .

- Metabolic profiling : Introduce deuterium at labile positions (e.g., methyl groups) to enhance metabolic stability .

How should researchers resolve contradictions in reported bioactivity data?

Basic:

- Standardize assay conditions : Control variables like enzyme source (human vs. rodent nNOS) and buffer pH .

- Dose-response validation : Repeat experiments across multiple concentrations to confirm IC reproducibility .

Advanced:

- Proteomic profiling : Identify off-target interactions (e.g., cytochrome P450 enzymes) that may skew results .

- Cryo-EM : Resolve ligand-enzyme complexes to confirm binding modes across studies .

What computational tools best predict pharmacokinetic properties?

Basic:

- Lipinski’s Rule of Five : Assess oral bioavailability using logP (<5), molecular weight (<500 Da), and hydrogen-bonding groups .

- SwissADME : Predicts absorption and blood-brain barrier penetration .

Advanced:

- PBPK modeling : Simulates tissue distribution using physiological parameters (e.g., hepatic clearance) .

- Machine learning : Train models on datasets of tetrahydroquinoline analogs to forecast clearance rates .

How can purity and stability be ensured during long-term storage?

Basic:

- HPLC-DAD : Monitor degradation peaks under accelerated stability conditions (40°C/75% RH) .

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

Advanced:

- Solid-state NMR : Detect polymorphic transitions that affect solubility .

- Forced degradation studies : Expose to UV light, acid/base, and peroxides to identify degradation pathways .

What structural features underpin its potential therapeutic applications?

Basic:

- Tetrahydroquinoline core : Enhances blood-brain barrier penetration for CNS targets .

- Thiophene carbonyl : Acts as a heme-coordinating group in nNOS inhibition .

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。